6-Methyl-1H-indazol-3-amine
Overview
Description
6-Methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bicyclic structure consisting of a pyrazole ring fused with a benzene ring, with a methyl group at the 6th position and an amine group at the 3rd position.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of copper acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods:
Catalyst-Free Methods: Industrial production often favors catalyst-free methods to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or hydrazines.
Substitution: Formation of various substituted indazole derivatives.
Mechanism of Action
Target of Action
6-Methyl-1H-indazol-3-amine is a derivative of indazole, which has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .
Mode of Action
The compound interacts with its targets by inhibiting their activity, leading to changes in cell apoptosis and cell cycle . Specifically, it has been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Biochemical Pathways
The affected pathways include the Bcl2 family members and the p53/MDM2 pathway . The inhibition of these pathways leads to downstream effects such as changes in cell apoptosis and cell cycle .
Pharmacokinetics
The compound’s potent antiproliferative activity suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a promising inhibitory effect against certain cancer cell lines . For example, it has been shown to exhibit a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, this compound showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-indazol-3-amine, like other indazole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, some indazole derivatives have been found to inhibit Bcl2 family members and the p53/MDM2 pathway . These interactions can influence biochemical reactions within the cell, leading to changes in cellular function.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, certain indazole derivatives have demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. For instance, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, certain indazole derivatives have shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, one compound exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116) .
Metabolic Pathways
This compound may be involved in various metabolic pathways. For example, some indazole derivatives were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 suppresses the immune system via the kynurenine pathway .
Scientific Research Applications
6-Methyl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
1H-Indazole-3-amine: Shares the indazole core but lacks the methyl group at the 6th position.
6-(3-Methoxyphenyl)-1H-indazol-3-amine: A derivative with a methoxyphenyl group, showing promising FGFR1 inhibition.
Uniqueness:
6-Methyl-1H-indazol-3-amine: stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development.
Properties
IUPAC Name |
6-methyl-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDZUCCQXHQYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612631 | |
Record name | 6-Methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-39-2 | |
Record name | 6-Methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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